N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research. DIBA is a potent inhibitor of the ubiquitin-specific protease 7 (USP7), which is a deubiquitinating enzyme that plays a critical role in regulating various cellular processes. Inhibition of USP7 by DIBA has shown promising results in the treatment of cancer, neurodegenerative disorders, and viral infections.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research has demonstrated the synthesis and antimicrobial screening of a series of compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide. These compounds have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their inhibitory action against various strains of fungi. The findings suggest that derivatives of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide may offer valuable therapeutic interventions for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another study using microwave-induced synthesis of fluorobenzamides, including thiazole and thiazolidine, reported promising antimicrobial analogs that exhibited significant activities against selected bacterial and fungal strains, indicating the crucial role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity
Further investigations into the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide have shown that these compounds, upon undergoing facile condensation with aromatic aldehydes, exhibit promising antibacterial and antifungal activities. This suggests a potential for developing new antimicrobial agents based on this chemical structure (Patel & Dhameliya, 2010).
Anticancer Activity
A notable study on COH29, a novel antimetabolite drug that inhibits human ribonucleotide reductase (RNR), has shown that it has anticancer activity. BRCA-1–defective human breast cancer cells were found to be more sensitive to COH29 both in vitro and in vivo. COH29 was shown to reduce the expression of DNA repair pathway genes, suggesting interference with these pathways, which may strengthen its use as an anticancer agent (Chen et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-14-6-5-11(9-15(14)18)16(21)19-12-3-1-4-13(10-12)20-7-2-8-24(20,22)23/h1,3-6,9-10H,2,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNDKPBHHNJCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.